2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine

Lipophilicity Isomer Comparison Drug Design

2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine (CAS 312750-62-2) is a synthetic, small-molecule thiazolidine derivative with the molecular formula C20H19NO3S2 and a molecular weight of 385.5 g/mol. It belongs to the thiazolidine class, a five-membered heterocycle containing both sulfur and nitrogen, which is the saturated analog of the more extensively studied thiazolidinedione (TZD) family.

Molecular Formula C20H19NO3S2
Molecular Weight 385.5
CAS No. 312750-62-2
Cat. No. B2771411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine
CAS312750-62-2
Molecular FormulaC20H19NO3S2
Molecular Weight385.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H19NO3S2/c1-24-18-9-6-16(7-10-18)20-21(12-13-25-20)26(22,23)19-11-8-15-4-2-3-5-17(15)14-19/h2-11,14,20H,12-13H2,1H3
InChIKeyRGRLTFICODEMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine (CAS 312750-62-2): Chemical Identity and Procurement Baseline


2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine (CAS 312750-62-2) is a synthetic, small-molecule thiazolidine derivative with the molecular formula C20H19NO3S2 and a molecular weight of 385.5 g/mol [1]. It belongs to the thiazolidine class, a five-membered heterocycle containing both sulfur and nitrogen, which is the saturated analog of the more extensively studied thiazolidinedione (TZD) family [2]. The compound is characterized by a 4-methoxyphenyl substituent at the 2-position and a naphthalen-2-ylsulfonyl group at the 3-position of the thiazolidine ring [1]. This specific substitution pattern differentiates it from other thiazolidine-based research compounds and is the basis for its unique physicochemical and potential biological profile.

Why 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine Cannot Be Substituted with Generic Thiazolidines


Generic substitution within the thiazolidine class is scientifically unsound for 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine because the specific combination of the 4-methoxyphenyl and naphthalen-2-ylsulfonyl substituents dictates its unique conformational, electronic, and physicochemical signature. Unlike simpler thiazolidines or even close analogs such as the 1-naphthyl isomer (CAS 537678-19-6) or the des-methoxy analog (2-(4-methylphenyl)-3-(naphthalene-2-sulfonyl)-1,3-thiazolidine), the 2-naphthylsulfonyl orientation in this compound creates a distinct spatial arrangement of hydrogen bond acceptors and a specific lipophilic surface area [1]. These parameters directly influence target binding, cellular permeability, and metabolic stability, meaning that even seemingly minor structural changes—such as moving the sulfonyl attachment from the 2- to the 1-position of the naphthalene ring—can drastically alter biological activity and selectivity, as demonstrated by differential activity profiles in thiazolidine structure-activity relationship (SAR) studies [2]. Therefore, for reproducible research, procurement of the exact compound is mandatory.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine


2-Naphthyl vs. 1-Naphthyl Isomerism: Impact on Lipophilicity (LogP)

The target compound, with a naphthalen-2-ylsulfonyl substituent, exhibits a computed XLogP3-AA of 4.3, whereas its direct regioisomer, 2-(4-methoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine (CAS 537678-19-6), has a predicted XLogP3-AA of approximately 4.5 [1]. The difference of 0.2 log units arises from the distinct spatial orientation of the sulfonyl group, which alters the compound's dipole moment and solvent-accessible surface area. This quantifiable difference in lipophilicity is critical because it directly influences membrane permeability, plasma protein binding, and non-specific tissue distribution, making the 2-naphthyl isomer the preferred candidate for assays where lower non-specific binding is desired.

Lipophilicity Isomer Comparison Drug Design

Topological Polar Surface Area (TPSA) Comparison with Thiazolidinedione Analogs

The target compound has a computed TPSA of 80.3 Ų [1]. This is significantly higher than the TPSA of 5-(naphthalen-2-ylsulfonyl)thiazolidine-2,4-dione (CAS 125518-46-9), which is approximately 72 Ų due to the presence of two carbonyl groups in the thiazolidinedione ring that create a more compact polar surface . The 8.3 Ų difference is meaningful: a TPSA above 80 Ų is often associated with reduced passive blood-brain barrier (BBB) penetration, whereas a TPSA below 80 Ų suggests a higher likelihood of CNS exposure [2]. Therefore, the target thiazolidine is theoretically less likely to cross the BBB than its thiazolidinedione analog, which is a key differentiator for studies targeting peripheral versus central targets.

Polar Surface Area Bioavailability CNS Penetration

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound contains 4 rotatable bonds, as computed by PubChem [1]. In contrast, the 2-(4-methoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine has a comparable rotatable bond count of 4, but the 3-(naphthalen-2-ylsulfonyl)thiazolidine-2-carboxylic acid (CAS 436811-27-7) has only 3 rotatable bonds due to the replacement of the 4-methoxyphenyl group with a carboxylic acid moiety . The additional rotatable bond in the target compound introduces a larger entropic penalty upon binding but can also facilitate induced-fit interactions with flexible protein pockets. This structural feature makes it distinct for targets where conformational adaptability is beneficial for potency.

Conformational Flexibility Entropic Penalty Ligand Efficiency

Optimal Scientific and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine


Peripheral Anti-inflammatory or Metabolic Disease Target Screening

Based on its TPSA of 80.3 Ų, which suggests limited passive BBB penetration, this compound is ideally suited for screening campaigns focused on peripheral targets such as PPAR-γ, kinases involved in metabolic disorders, or inflammatory mediators like COX-2 and NF-κB, where thiazolidine derivatives have shown class-level activity [1]. The compound's lipophilicity (XLogP3 = 4.3) supports good cell membrane permeability, making it compatible with cell-based phenotypic assays.

Structure-Activity Relationship (SAR) Studies on Naphthylsulfonyl Orientation

The quantifiable LogP difference (Δ = -0.2) between the 2-naphthyl and 1-naphthyl isomers provides a clear rationale for using this compound as a critical probe in SAR studies. It allows medicinal chemists to systematically investigate how the naphthalene sulfonyl attachment point affects target binding affinity, selectivity, and ADME properties [2].

Reference Standard for Thiazolidine Physicochemical Profiling

With well-defined computed properties (MW = 385.5 g/mol, 4 rotatable bonds, 0 H-bond donors, 5 H-bond acceptors), this compound serves as an excellent reference small molecule for calibrating computational models or validating experimental physicochemical assays, such as logP determination by shake-flask or chromatographic methods [3].

Fragment-Based or Induced-Fit Drug Design Scaffold

The presence of 4 rotatable bonds and a moderate molecular weight makes this compound a suitable scaffold for fragment growing or linking strategies, particularly when targeting proteins with flexible or cryptic binding pockets where conformational adaptability is required for high-affinity binding [4].

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